molecular formula C17H26N4O6 B4920626 Boc-DL-Ser-DL-Tyr-NHNH2

Boc-DL-Ser-DL-Tyr-NHNH2

Cat. No.: B4920626
M. Wt: 382.4 g/mol
InChI Key: KLJKJDCRRRGWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ser-DL-Tyr-NHNH2 is a synthetic dipeptide compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in various fields of scientific research, particularly in peptide synthesis and biochemistry. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ser-DL-Tyr-NHNH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ser-DL-Tyr-NHNH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-DL-Ser-DL-Tyr-NHNH2 involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Ser-DL-Tyr-NHNH2 is unique due to its specific combination of serine and tyrosine residues, which provide distinct biochemical properties. The presence of the hydrazide group also offers unique reactivity compared to other Boc-protected dipeptides .

Properties

IUPAC Name

tert-butyl N-[1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O6/c1-17(2,3)27-16(26)20-13(9-22)14(24)19-12(15(25)21-18)8-10-4-6-11(23)7-5-10/h4-7,12-13,22-23H,8-9,18H2,1-3H3,(H,19,24)(H,20,26)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKJDCRRRGWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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